4-Chloroguaiacol

Environmental Monitoring Flavor and Fragrance Analytical Chemistry

4-Chloroguaiacol (4-Chloro-2-methoxyphenol) is a monochlorinated guaiacol derivative primarily recognized as an environmental pollutant associated with pulp mill bleaching effluents and as a chemical intermediate. It is a phenol derivative with a defined molecular weight of 158.58 g/mol, a LogP of 2.054, and physical properties including a melting point of 16-17 °C and a boiling point of 241 °C.

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 16766-30-6
Cat. No. B107037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroguaiacol
CAS16766-30-6
Synonyms2-Methoxy-4-chlorophenol;  4-Chloroguaiacol;  p-Chloroguaiacol; 
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
InChIKeyFVZQMMMRFNURSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroguaiacol (CAS 16766-30-6): A Defined Chlorinated Guaiacol for Industrial and Analytical Research


4-Chloroguaiacol (4-Chloro-2-methoxyphenol) is a monochlorinated guaiacol derivative primarily recognized as an environmental pollutant associated with pulp mill bleaching effluents and as a chemical intermediate [1]. It is a phenol derivative with a defined molecular weight of 158.58 g/mol, a LogP of 2.054, and physical properties including a melting point of 16-17 °C and a boiling point of 241 °C . This compound serves as a reference standard for analytical method development in environmental monitoring and as a reagent in organic synthesis . Its distinct physicochemical and biological properties, compared to other chlorinated guaiacols and the parent guaiacol, make it a specific chemical entity for targeted research rather than a generic, interchangeable commodity.

Why Substituting 4-Chloroguaiacol with Other Chloroguaiacols or Guaiacol Can Invalidate Experimental Results


The chlorinated guaiacol family exhibits profound, position-dependent variations in both biological activity and physical properties, rendering them non-interchangeable. While 4-chloroguaiacol possesses a specific chlorine substitution pattern, its isomers (e.g., 5-chloroguaiacol, 6-chloroguaiacol) and the parent guaiacol display drastically different odor thresholds [1], antimicrobial potency [2], and environmental fate [3]. For instance, the median odor threshold for 4-chloroguaiacol is 0.35 ng/L in air, while 5-chloroguaiacol is approximately 486 times more potent at 0.00072 ng/L [1]. Furthermore, the presence and position of the chlorine atom alter the compound's LogP and pKa, impacting its solubility, membrane permeability, and reactivity in synthetic pathways compared to guaiacol [4]. Procuring an unspecified 'chloroguaiacol' or attempting to use guaiacol as a cheaper substitute introduces unacceptable variability, compromising assay reproducibility, analytical accuracy, and the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation: 4-Chloroguaiacol's Verifiable Performance Against Key Analogs


Odor Threshold: 4-Chloroguaiacol is 486-Fold Less Potent Than 5-Chloroguaiacol in Air

In a systematic investigation of halogenated guaiacol odorants, the median odor threshold in air for 4-chloroguaiacol was determined to be 0.35 ng/L, whereas its isomer 5-chloroguaiacol exhibited a far lower threshold of 0.00072 ng/L [1]. This represents a 486-fold difference in odor potency, with 4-chloroguaiacol also differing from 6-chloroguaiacol (0.00251 ng/L) and the parent guaiacol (data not shown but noted as having a low threshold) [1].

Environmental Monitoring Flavor and Fragrance Analytical Chemistry

Antimicrobial Activity: 4-Chloroguaiacol Exhibits Defined MIC Values Against Reference Strains

4-Chloroguaiacol demonstrates a minimum inhibitory concentration (MIC) of 110 μg/mL against both Staphylococcus aureus and Escherichia coli [1]. While this activity is significant, it is important to note that other phenol derivatives in the same semisynthetic study showed varying potency. For instance, the parent compound guaiacol and other chlorinated analogs are reported to have different antimicrobial profiles, underscoring the specific activity conferred by the 4-chloro substitution pattern [1].

Antimicrobial Food Preservation Disinfectant Research

Anaerobic Inhibition: 4-Chloroguaiacol is a Weaker Methanogenesis Inhibitor Than Higher-Chlorinated Congeners

A study on the inhibitory effects of chlorinated guaiacols on anaerobic digester sludge showed that 4-chloroguaiacol required a concentration of 1.50 mM to achieve 50% inhibition of acetate methanogenesis [1]. In contrast, 4,5-dichloroguaiacol and 4,5,6-trichloroguaiacol were significantly more potent, with 50% inhibition concentrations of 0.32 mM and 0.13 mM, respectively [1].

Environmental Toxicology Anaerobic Digestion Wastewater Treatment

Recommended Application Scenarios for 4-Chloroguaiacol Based on Verified Differential Evidence


Environmental Analytical Standard for Pulp Mill Effluent Monitoring

Due to its specific occurrence and quantifiable, moderate odor threshold of 0.35 ng/L in air [1], 4-chloroguaiacol serves as a critical calibration and reference standard for gas chromatography-olfactometry (GC-O) and mass spectrometry (GC-MS) methods designed to monitor chlorinated phenolic pollutants in water, sediment, and biota near paper mills. Its use ensures accurate identification and prevents misquantification with its more potent isomers like 5-chloroguaiacol.

Anaerobic Biodegradation and Toxicity Studies

Researchers investigating the fate and impact of chlorinated organics in anaerobic environments (e.g., digesters, sediments) can utilize 4-chloroguaiacol as a specific, less inhibitory probe molecule. Its defined IC50 of 1.50 mM for methanogenesis inhibition [2] allows for controlled studies on microbial acclimation and degradation pathways, contrasting with the more severe toxicity of higher-chlorinated guaiacols.

Reference Compound in Antimicrobial SAR Programs

The established and publicly available antimicrobial MIC data (110 μg/mL against S. aureus and E. coli) [3] position 4-chloroguaiacol as a reliable baseline compound in medicinal chemistry and agrochemical research. It can be used to benchmark the activity of newly synthesized chlorinated phenol derivatives, facilitating clear structure-activity relationship (SAR) analysis and reproducible experimental design.

Reagent for Specialized Organic Synthesis

With its defined physicochemical properties (melting point 16-17 °C, boiling point 241 °C, LogP 2.054) [4], 4-chloroguaiacol is a suitable starting material or intermediate for synthesizing more complex molecules, such as sphingosine-1-phosphate receptor agonists or other fine chemicals . Its specific substitution pattern allows for regioselective reactions that would not be possible with guaiacol or other isomers.

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